molecular formula C10H13ClN2O3 B2772460 Methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,7-naphthyridine-4-carboxylate;hydrochloride CAS No. 2460750-89-2

Methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,7-naphthyridine-4-carboxylate;hydrochloride

Cat. No. B2772460
CAS RN: 2460750-89-2
M. Wt: 244.68
InChI Key: PRHPGULQTJSWCK-UHFFFAOYSA-N
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Description

“Methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,7-naphthyridine-4-carboxylate;hydrochloride” is a chemical compound that belongs to the class of naphthyridines . Naphthyridines are heterocyclic compounds that have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .


Synthesis Analysis

The synthesis of naphthyridine derivatives has been a subject of interest in recent years . Various strategies related to the synthesis of 1,5-naphthyridines have been published, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a naphthyridine core, which is a naphthalene analog containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

Naphthyridines, including “this compound”, can react with various reagents. They can undergo reactions with electrophilic or nucleophilic reagents, participate in oxidations, reductions, cross-coupling reactions, and modification of side chains .

Scientific Research Applications

Antibacterial Applications

Methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,7-naphthyridine-4-carboxylate hydrochloride has shown potential in the field of antibacterial agents. For instance, compounds related to this chemical structure, such as fluoronaphthyridines and pyridonecarboxylic acids, have been studied for their in vitro and in vivo antibacterial activities. These studies found that specific structural modifications, like the addition of a 5-methyl group or certain cycloalkylamino groups, significantly enhance antibacterial effectiveness. This includes compounds like BMY 43748 and others which have shown promising results as therapeutic agents against bacterial infections (Bouzard et al., 1992); (Egawa et al., 1984).

Neuroprotective Properties

Another significant area of application is in neuroprotection. 1,8-Naphthyridine derivatives, which are structurally related to methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,7-naphthyridine-4-carboxylate hydrochloride, have been synthesized and evaluated for their neuroprotective properties. These compounds have shown effectiveness in inhibiting cholinesterases, which is a promising avenue for Alzheimer's disease treatment. For example, compound 14, a derivative in this category, exhibited protection against neurotoxicity in various models, suggesting its potential therapeutic value in neurodegenerative diseases like Alzheimer's (de los Ríos et al., 2010).

Potential in Cancer Research

Compounds structurally similar to methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,7-naphthyridine-4-carboxylate hydrochloride have also been investigated for their potential use in cancer research. For example, novel 1,8-naphthyridine derivatives have been synthesized and tested for their inhibitory activity on cholinesterases, and some of these compounds have shown promising results in SH-SY5Y neuroblastoma cells under stress, suggesting potential applications in cancer therapy (de los Ríos et al., 2010).

Use in Histochemical Techniques

Furthermore, the methylene compounds, which are closely related to this chemical structure, have found application in new histochemical techniques for demonstrating tissue oxidase. These new reagents have expanded the range of techniques available for studying enzyme activities in tissues, contributing to a deeper understanding of biochemical processes at the cellular level (Burstone, 1959).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

Future Directions

The future directions for “Methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,7-naphthyridine-4-carboxylate;hydrochloride” and similar compounds could involve further exploration of their synthesis, reactivity, and applications, particularly in the field of medicinal chemistry given the biological activities exhibited by many naphthyridine derivatives .

properties

IUPAC Name

methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,7-naphthyridine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c1-15-10(14)8-5-12-9(13)7-4-11-3-2-6(7)8;/h5,11H,2-4H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHPGULQTJSWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C2=C1CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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